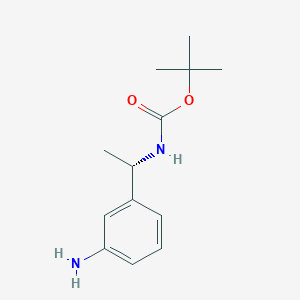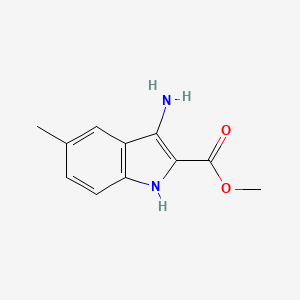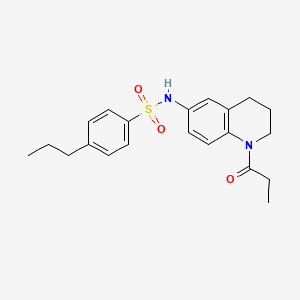![molecular formula C6H5N3O B2690921 [1,2,4]Triazolo[1,5-a]pyridin-8-ol CAS No. 86467-41-6](/img/structure/B2690921.png)
[1,2,4]Triazolo[1,5-a]pyridin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1,2,4]Triazolo[1,5-a]pyridin-8-ol” is a synthetic compound with the CAS Number: 86467-41-6 . It has a molecular weight of 135.13 and its IUPAC name is this compound . This compound is part of an important class of non-naturally occurring small molecules that have aroused the interest of researchers .
Synthesis Analysis
The synthesis of this compound and its analogs has been a subject of interest in various research studies . For instance, one study discussed the synthesis of novel [1,2,4]triazolo[1,5-a]pyrimidines . Another study focused on the synthesis of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives against gastric cancer cells .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C6H5N3O . The InChI code for this compound is 1S/C6H5N3O/c10-5-2-1-3-9-6(5)7-4-8-9/h1,3-4H,2H2 .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Metal-Free Synthesis
[1,2,4]Triazolo[1,5-a]pyridines can be synthesized via a metal-free process, which is efficient and yields high reaction results. This process involves intramolecular annulation and oxidative N-N bond formation (Zheng et al., 2014).
Crystal Structure Analysis
The crystal structures of 1,2,4-triazolo[1,5-a]pyridine derivatives reveal how different substituents influence their structures, forming diverse supramolecular synthons. This understanding is crucial for their application in pharmaceuticals and crystal engineering (Chai et al., 2019).
Biological and Medicinal Applications
Antioxidant Properties
Some derivatives of [1,2,4]triazolo[1,5-a]pyridine exhibit significant antioxidant activity. This is based on their ability to inhibit adrenaline oxidation and the influence on erythrocyte membranes (Smolsky et al., 2022).
Heterocyclic Scaffold in Medicinal Chemistry
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is important in medicinal chemistry due to its range of pharmacological activities, including anticancer and antimicrobial effects (Merugu et al., 2022).
Other Applications
Use in Herbicides
Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine compounds have been found to possess herbicidal activity against a broad spectrum of vegetation, demonstrating their potential as agricultural chemicals (Moran, 2003).
Role in Coordination Compounds
Coordination compounds with 1,2,4-triazolo[1,5-a]pyrimidines present a diverse structural chemistry and promising therapeutic properties, including anticancer and antibacterial applications (Łakomska & Fandzloch, 2016).
Orientations Futures
The [1,2,4]triazolo[1,5-a]pyrimidines, which include [1,2,4]Triazolo[1,5-a]pyridin-8-ol, have been the focus of many research studies due to their significant biological activities . These compounds have potential applications in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities . As such, the future directions for this compound could involve further exploration of its potential applications in these fields.
Mécanisme D'action
Target of Action
Similar compounds such as 1,2,4-triazolo [1,5-a]pyrimidines have been found to inhibit enzymes like acetolactate synthase and ALK5 .
Mode of Action
Related compounds have been shown to act via inhibition of specific enzymes .
Biochemical Pathways
Similar compounds have been found to affect pathways involving the targeted enzymes .
Pharmacokinetics
Related compounds have been shown to have good oral bioavailability .
Result of Action
Similar compounds have been found to induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins .
Analyse Biochimique
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
It has been found to have significant inhibitory effects on the ERK signaling pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that this compound can have different effects at different dosages .
Metabolic Pathways
It is known that this compound can interact with various enzymes and cofactors .
Transport and Distribution
It is known that this compound can interact with various transporters and binding proteins .
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles .
Propriétés
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-5-2-1-3-9-6(5)7-4-8-9/h1-4,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGGFXCWPNQTLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzyl-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2690838.png)

![6-[5-(4,6-Dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2690842.png)

![(S)-1-(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol](/img/structure/B2690848.png)
![[1-(propan-2-yl)-1H-imidazol-4-yl]methanamine](/img/structure/B2690849.png)
![N-(2,3-dimethylphenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2690851.png)
![rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate](/img/no-structure.png)



![N-(2-chloroethyl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2690856.png)

![tert-Butyl 3-[(Z)-N'-hydroxycarbamimidoyl]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2690860.png)